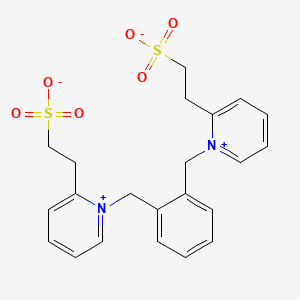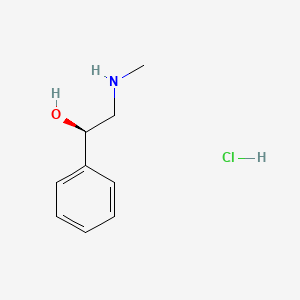
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a hydroxyphenyl group, a benzodioxol moiety, and an oxazolidinone ring, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxol moiety, followed by the formation of the oxazolidinone ring through cyclization reactions. The hydroxyphenyl group is then introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The benzodioxol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzodioxol derivatives.
Aplicaciones Científicas De Investigación
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s structure allows it to interact with various biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Hydroxyphenyl)-4-methyl-2-oxazolidinone: Lacks the benzodioxol moiety.
4-Methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone: Lacks the hydroxyphenyl group.
5-(4-Hydroxyphenyl)-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone: Lacks the methyl group on the oxazolidinone ring.
Uniqueness
The uniqueness of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone lies in its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
87081-34-3 |
|---|---|
Fórmula molecular |
C20H21NO5 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
5-(4-hydroxyphenyl)-4-methyl-3-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO5/c1-13-18(14-7-9-15(22)10-8-14)24-19(23)21(13)12-11-20(2)25-16-5-3-4-6-17(16)26-20/h3-10,13,18,22H,11-12H2,1-2H3 |
Clave InChI |
OMSWZNQWSWGCSB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(=O)N1CCC2(OC3=CC=CC=C3O2)C)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


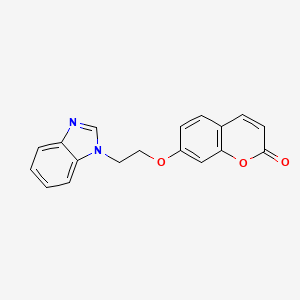

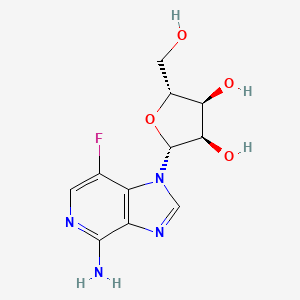


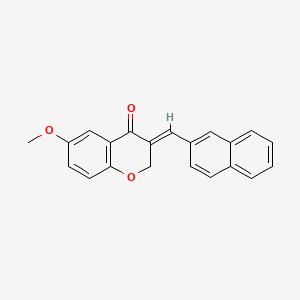
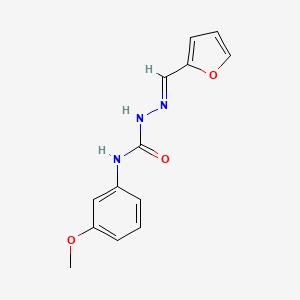

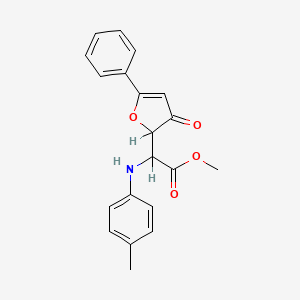
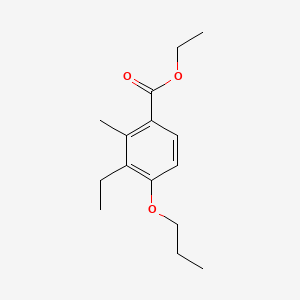
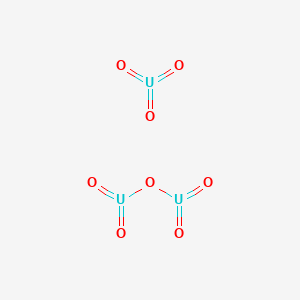
![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)
